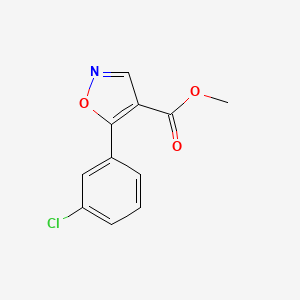

Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(3-chlorophenyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-13-16-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMQZQIJFOAHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674727 | |

| Record name | Methyl 5-(3-chlorophenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-27-2 | |

| Record name | 4-Isoxazolecarboxylic acid, 5-(3-chlorophenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(3-chlorophenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities. This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, a key heterocyclic building block. We will dissect the prevalent synthetic strategies, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically rigorous understanding of this synthesis.

Introduction: The Significance of the Isoxazole Core

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique combination of stability and reactivity, making them privileged structures in drug discovery. Numerous FDA-approved drugs, such as the antibiotic Cloxacillin and the anti-inflammatory agent Valdecoxib, feature an isoxazole ring, highlighting its therapeutic relevance.[1][2] The specific target of this guide, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel agrochemicals and pharmaceuticals. The substitution pattern—a 3-chlorophenyl group at the C5 position and a methyl carboxylate at C4—provides specific steric and electronic properties that can be exploited in molecular design.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing a synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify plausible starting materials and the corresponding forward reactions. For this compound, two primary disconnection strategies emerge, centered on the formation of the isoxazole ring.

Caption: Retrosynthetic analysis of the target molecule.

-

Pathway 1 (Cyclocondensation): The most direct approach involves the cyclocondensation of a β-ketoester with hydroxylamine.[3][4] This disconnection breaks the N-O and C-N bonds of the ring, leading back to methyl 3-(3-chlorophenyl)-3-oxopropanoate and hydroxylamine. This pathway is often favored due to the accessibility of starting materials and high regioselectivity.

-

Pathway 2 (1,3-Dipolar Cycloaddition): An alternative is the Huisgen [3+2] cycloaddition, a powerful method for forming five-membered heterocycles.[5][6][7] This approach disconnects the ring to reveal an alkyne and a nitrile oxide, specifically methyl propiolate and 3-chlorobenzonitrile oxide . While elegant, this route requires the in situ generation of the often-unstable nitrile oxide.[8]

This guide will focus primarily on the cyclocondensation pathway, as it represents a robust and scalable method for this particular substitution pattern.

Synthetic Pathway in Focus: Cyclocondensation

The synthesis via cyclocondensation is a two-stage process: first, the preparation of the key β-ketoester intermediate, followed by its reaction with hydroxylamine to form the isoxazole ring.

Caption: Forward synthesis workflow via the cyclocondensation route.

Stage 1: Synthesis of Methyl 3-(3-chlorophenyl)-3-oxopropanoate

The cornerstone of this synthesis is the β-ketoester, methyl 3-(3-chlorophenyl)-3-oxopropanoate.[9] A common method for its preparation is the acylation of a ketone or enolate followed by deacylation.

Mechanism & Rationale: This transformation involves the acylation of the enolate of methyl acetoacetate with 3-chlorobenzoyl chloride. The resulting diketoester is then selectively deacylated under mild basic conditions (e.g., with aqueous ammonia) to yield the desired β-ketoester. The choice of a magnesium ethoxide complex helps to drive the initial acylation efficiently.

Stage 2: Cyclization with Hydroxylamine

This is the key ring-forming step. The β-ketoester is reacted with hydroxylamine hydrochloride in the presence of a base.

Mechanism & Rationale: The reaction proceeds via initial formation of an oxime intermediate at the ketone carbonyl, which is more electrophilic. The base (e.g., sodium acetate or sodium hydroxide) neutralizes the HCl salt of hydroxylamine and facilitates the subsequent intramolecular cyclization. The enol or enolate of the ester then attacks the nitrogen of the oxime, followed by dehydration to yield the aromatic isoxazole ring. The choice of base and solvent is critical to control the reaction rate and minimize side products.

Caption: Simplified mechanism of isoxazole formation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for isoxazole synthesis.[3][10] Researchers should perform their own optimization.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Notes |

| 3-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | Corrosive, moisture-sensitive |

| Methyl acetoacetate | C₅H₈O₃ | 116.12 | |

| Magnesium ethoxide | Mg(OC₂H₅)₂ | 114.43 | Moisture-sensitive |

| Toluene | C₇H₈ | 92.14 | Anhydrous grade recommended |

| Ammonium hydroxide | NH₄OH | 35.04 | 28-30% aqueous solution |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | |

| Sodium hydroxide | NaOH | 40.00 | |

| Methanol | CH₃OH | 32.04 | |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction |

| Hydrochloric acid (conc.) | HCl | 36.46 | For acidification |

Step-by-Step Procedure

Part A: Synthesis of Methyl 3-(3-chlorophenyl)-3-oxopropanoate (Intermediate)

-

Setup: To a dry, nitrogen-flushed 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add magnesium ethoxide (1.1 eq) and anhydrous toluene (150 mL).

-

Enolate Formation: Add methyl acetoacetate (1.0 eq) dropwise to the stirred suspension. Heat the mixture to 60-70 °C for 1 hour to ensure complete enolate formation, then cool to room temperature.

-

Acylation: Add a solution of 3-chlorobenzoyl chloride (1.05 eq) in anhydrous toluene (50 mL) dropwise over 30 minutes. A mild exotherm may be observed. Stir the reaction mixture at room temperature for 3 hours.

-

Workup 1: Quench the reaction by slowly pouring it into a beaker containing ice and dilute HCl (2M). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude diketoester.

-

Deacylation: To the crude intermediate, add a 1:1 mixture of water and aqueous ammonium hydroxide. Stir vigorously at room temperature for 4-6 hours until TLC analysis indicates complete conversion.

-

Workup 2: Acidify the mixture with concentrated HCl to pH ~2. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting crude product can be purified by vacuum distillation or recrystallization.

Part B: Synthesis of this compound (Final Product)

-

Setup: In a 250 mL round-bottom flask, dissolve the purified methyl 3-(3-chlorophenyl)-3-oxopropanoate (1.0 eq) in methanol (100 mL).

-

Reaction Mixture: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water (30 mL) and cool in an ice bath.

-

Cyclization: Add the aqueous hydroxylamine solution to the methanolic solution of the β-ketoester. Stir the mixture at room temperature for 2 hours, then gently reflux for 3 hours. Monitor the reaction progress by TLC.

-

Isolation: After cooling to room temperature, reduce the volume of the solvent in vacuo. Add 100 mL of cold water to the residue, which should induce precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white to off-white crystalline solid.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Key Considerations and Troubleshooting

-

Moisture Control: The initial acylation step is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous to prevent hydrolysis of the acid chloride and magnesium ethoxide.

-

Regioselectivity: The reaction of the unsymmetrical β-ketoester with hydroxylamine could theoretically yield two regioisomers. However, with the ketone being significantly more electrophilic than the ester carbonyl, the reaction pathway described is highly selective for the desired 5-substituted isoxazole.

-

Hydrolysis: During the final workup, prolonged exposure to strong acid or base at elevated temperatures can lead to the hydrolysis of the methyl ester.[11] It is crucial to maintain controlled pH and temperature during isolation.

-

Alternative Bases: For the cyclization step, other bases like sodium acetate or pyridine can be used. The choice may affect reaction time and yield, requiring empirical optimization.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage cyclocondensation pathway. This method, which involves the preparation of a key β-ketoester intermediate followed by its cyclization with hydroxylamine, is robust, scalable, and highly regioselective. By carefully controlling reaction parameters, particularly moisture and pH, high yields of the pure target molecule can be obtained. This guide provides the fundamental principles and a detailed protocol to empower researchers in the successful synthesis of this valuable heterocyclic building block.

References

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]5]

-

Zhang, G., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5348.[12]

-

Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.[13]

-

McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59.[14]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]]

-

Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Retrieved from 10]

-

Li, Y., et al. (2021). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. ACS Publications.[6]

-

Al-Amiery, A. A., et al. (2012). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Molecules, 17(5), 5922-5936.[8]

-

ResearchGate. (n.d.). Synthesis and synthetic utility of 3-isoxazolols. Retrieved from [Link]3]

-

HeteroLetters. (2013). SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES IN WATER. HeteroLetters, 3(3), 359-369.[1]

-

Hamme, A. T., II. (2007). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC.[7]

-

J&K Scientific. (n.d.). Methyl 3-(3-chlorophenyl)-3-oxopropanoate. Retrieved from [Link]9]

-

Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Retrieved from 11]

-

Journal of Pesticide Science. (1990). Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Journal of Pesticide Science, 15(2), 183-188.[4]

-

MDPI. (2019). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 9(12), 1047.[2]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Isoxazole synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 11. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Synthesis of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate via 1,3-Dipolar Cycloaddition

Abstract

This technical guide provides an in-depth, research-level overview of the synthesis of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The core of this synthesis is a highly efficient and regioselective 1,3-dipolar cycloaddition reaction. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss methods for product characterization, and offer insights into potential troubleshooting and optimization strategies. This document is intended for researchers, chemists, and professionals in the field of drug development who require a robust and well-understood methodology for accessing this valuable isoxazole scaffold.

Introduction: The Strategic Importance of the Isoxazole Core in Drug Discovery

The isoxazole ring system is a privileged scaffold in modern medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile pharmacophore.[1] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, making them highly attractive candidates for drug discovery programs.[2][3] The flexible molecular design and diverse synthetic accessibility of isoxazoles allow for fine-tuning of their pharmacological profiles.[4]

This guide focuses on the synthesis of a specific, highly functionalized derivative: this compound. The presence of the chlorophenyl group, the methyl ester, and the specific substitution pattern makes this molecule a valuable intermediate for the synthesis of more complex target molecules, potentially serving as a key building block in the development of novel therapeutics.

The Synthetic Heart: A [3+2] Cycloaddition Approach

The formation of the isoxazole ring is elegantly achieved through a [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) reaction. This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle.[5] In our synthesis, the 1,3-dipole is a nitrile oxide, which is generated in situ to react with an alkyne dipolarophile.

Reaction Mechanism and Regioselectivity

The overall transformation consists of two primary stages:

-

In Situ Generation of the Nitrile Oxide: The 1,3-dipole, 3-chlorophenylnitrile oxide, is a reactive intermediate. It is generated on-demand within the reaction mixture from its stable precursor, 3-chlorobenzohydroximoyl chloride (an oxime chloride). A mild organic base, such as triethylamine (Et₃N), is used to abstract a proton, leading to the elimination of HCl and the formation of the nitrile oxide. This in situ approach is critical as it prevents the nitrile oxide from undergoing self-condensation or dimerization into furoxan byproducts.

-

The Cycloaddition Event: The generated 3-chlorophenylnitrile oxide immediately reacts with the dipolarophile, methyl propiolate. The π-system of the alkyne adds across the C-N-O system of the nitrile oxide in a concerted fashion. The regiochemistry of this addition is governed by both steric and electronic factors, typically leading to the formation of the 5-substituted isoxazole as the major product when terminal alkynes are used.[6]

The complete mechanistic pathway is illustrated below.

Caption: Reaction mechanism for isoxazole synthesis.

Detailed Experimental Protocol

This protocol has been designed to be self-validating, with clear checkpoints and rationales for each step.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 3-Chlorobenzohydroximoyl Chloride | ≥97% | Sigma-Aldrich | Store under inert gas, moisture sensitive. |

| Methyl propiolate | 99% | Sigma-Aldrich | Highly flammable, lachrymator. |

| Triethylamine (Et₃N) | ≥99.5%, distilled | Fisher Scientific | Distill from CaH₂ before use. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR | Use a dry solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | - | For chromatography. |

| Hexanes | ACS Grade | - | For chromatography. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | - | Drying agent. |

| Silica Gel | 230-400 mesh | - | For column chromatography. |

| Round-bottom flask, magnetic stirrer | - | - | Standard glassware. |

| Addition funnel | - | - | For controlled addition of base. |

Critical Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.

-

Methyl Propiolate: This reagent is highly flammable, volatile, and a lachrymator (causes tearing).[7][8] Handle with extreme care, away from ignition sources, and ensure containers are kept tightly closed.[9]

-

Oxime Chloride: Hydroximoyl chlorides are irritants and can be moisture-sensitive. Handle in a dry environment.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 3-chlorobenzohydroximoyl chloride (1.0 eq).

-

Dissolve the solid in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of oxime chloride).

-

Add methyl propiolate (1.1 eq) to the solution.

-

Fit the flask with an addition funnel and a nitrogen inlet. Place the flask in an ice-water bath and stir the solution at 0 °C.

-

Rationale: Starting at a low temperature helps to control the exothermic nature of the reaction and minimize side-product formation.

-

-

Nitrile Oxide Generation and Cycloaddition:

-

In the addition funnel, prepare a solution of triethylamine (1.2 eq) in anhydrous DCM (approx. 2 mL per mmol of base).

-

Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 60-90 minutes.

-

Causality: The slow, dropwise addition is the most critical step. It ensures that the concentration of the reactive nitrile oxide intermediate remains low at any given moment, which significantly favors the desired cycloaddition over the undesired dimerization side-reaction.

-

-

Reaction Completion and Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for an additional 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 20% EtOAc/Hexanes mobile phase). The consumption of the starting materials and the appearance of a new, UV-active spot for the product indicates progress.

-

Workup and Purification

-

Quenching and Extraction:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize), and finally with brine.

-

Rationale: This aqueous wash sequence effectively removes the triethylamine hydrochloride salt and any unreacted starting materials, simplifying the subsequent purification.

-

-

Drying and Concentration:

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude residue is purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).

-

Combine the fractions containing the pure product (as identified by TLC) and remove the solvent in vacuo to yield this compound as a solid.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

Expected Outcome: A white to off-white crystalline solid.

Spectroscopic and Analytical Data

| Analysis Technique | Expected Result |

| ¹H NMR (CDCl₃) | δ ~ 8.15 (s, 1H, isoxazole H-5), δ 7.6-7.8 (m, 2H, Ar-H), δ 7.4-7.5 (m, 2H, Ar-H), δ 3.95 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃) | δ ~ 165.0 (C=O), 162.0 (isoxazole C-3), 158.0 (isoxazole C-5), 135.0, 131.0, 130.0, 129.0, 128.0, 127.0 (Ar-C), 110.0 (isoxazole C-4), 52.5 (-OCH₃). |

| Mass Spec (EI) | M⁺ calculated for C₁₁H₈ClNO₃: 237.02. Found: m/z = 237. |

Note: The exact chemical shifts (δ) in NMR may vary slightly depending on the solvent and instrument. The data presented is based on typical values for similar isoxazole structures.[10][11]

Troubleshooting and Optimization Insights

| Issue | Potential Cause | Recommended Solution |

| Low Yield | 1. Dimerization of nitrile oxide. 2. Incomplete reaction. | 1. Ensure very slow, dropwise addition of the base. Consider using a syringe pump for ultimate control. Maintain low temperature during addition. 2. Extend reaction time. |

| Furoxan Byproduct | High concentration of the nitrile oxide intermediate. | This is a direct result of adding the base too quickly. Dilute the reaction mixture further and slow down the rate of addition. |

| Purification Issues | Product co-elutes with starting material or byproduct. | Adjust the polarity of the chromatography eluent. A shallower gradient (e.g., 2% to 15% EtOAc) may be necessary to achieve better separation. |

Conclusion

The synthesis of this compound via the in situ generation of a nitrile oxide and subsequent [3+2] cycloaddition is a highly reliable and efficient method. The key to success lies in the careful control of the reaction conditions, particularly the slow addition of the base to suppress side reactions. This guide provides a comprehensive framework, from mechanistic understanding to practical execution, enabling researchers to confidently produce this valuable chemical intermediate for applications in drug discovery and organic synthesis.

References

-

National Center for Biotechnology Information (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90203, 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem. Available at: [Link]

-

Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

- Reddy, et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1488093, 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. PubChem. Available at: [Link]

-

Royal Society of Chemistry (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

- Google Patents. Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- Google Patents. Method for catalytic synthesis of methyl propionate.

-

Royal Society of Chemistry. An asymmetric [3+2] cycloaddition of alkynes with oxiranes by selective C–C bond cleavage of epoxides: highly efficient synthesis of chiral furan derivatives. Chemical Communications. Available at: [Link]

-

National Center for Biotechnology Information (2024). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Available at: [Link]

-

ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methyl propiolate, 99%. Available at: [Link]

- Google Patents. Method for preparing 2-chlorobenzoyl chloride.

- Google Patents. Prepn of 3-chloropropionyl chloride.

-

Beilstein Journals (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Available at: [Link]

-

Journal of Pharmaceutical Negative Results (2024). Novel isoxazoles: Significance and symbolism. Available at: [Link]

-

National Center for Biotechnology Information (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. Available at: [Link]

-

ACS Publications (2024). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Available at: [Link]

-

Chemistry LibreTexts (2021). 11.3: Cycloaddition Reactions of Alkynes. Available at: [Link]

- Google Patents. Process for preparing 3-methyl-benzylchloride.

- Google Patents. Process for the preparation of propiolic acid.

- Google Patents. Preparation method of 3-methoxybenzyl chloride.

-

National Center for Biotechnology Information (2023). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PubMed Central. Available at: [Link]

-

LinkedIn (2023). What is Methyl propionate used for Wholesaler. Available at: [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Role of Isoxazoles in Modern Drug Discovery and the Imperative of Unambiguous Structural Verification

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its ability to participate in a wide range of biological interactions.[1][2] These heterocyclic compounds are integral to numerous FDA-approved drugs, demonstrating activities that span from anti-inflammatory to anticancer agents.[2] Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate, the subject of this guide, represents a class of small molecules with significant potential in drug discovery programs. Its precise chemical structure, and therefore its biological activity, is defined by the spatial arrangement of its constituent atoms.

For researchers in drug development, the unambiguous confirmation of a molecule's structure is not merely a procedural step but a foundational pillar of scientific integrity and a prerequisite for meaningful biological evaluation. Spectroscopic techniques provide the essential tools for this confirmation, offering a detailed view into the molecular architecture. This guide provides an in-depth, technically-focused discussion on the spectroscopic characterization of this compound, offering both theoretical insights and practical, field-proven protocols for its analysis. While a complete public dataset for this specific molecule is not available, this guide will leverage data from structurally similar compounds to illustrate the principles of spectral interpretation and provide a robust framework for its characterization.

Molecular Structure and the Logic of Spectroscopic Analysis

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their chemical surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key analyte resonances.[3]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and simplifies spectral interpretation.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Spectral Data and Interpretation

Based on analogous structures, the following ¹H NMR signals are anticipated for this compound.[4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 - 8.5 | s | 1H | Isoxazole-H | The lone proton on the isoxazole ring is expected to be significantly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms and the anisotropic effect of the ring current. |

| ~7.4 - 7.8 | m | 4H | Ar-H | The four protons on the 3-chlorophenyl ring will appear as a complex multiplet due to spin-spin coupling and the influence of the chloro and isoxazole substituents. |

| ~3.9 | s | 3H | OCH₃ | The protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a singlet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Performed on the same NMR spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Predicted ¹³C NMR Spectral Data and Interpretation

The expected ¹³C NMR chemical shifts for this compound are tabulated below.[4][6]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 | C=O (ester) | The carbonyl carbon of the ester is highly deshielded. |

| ~160 | C5' (isoxazole) | The isoxazole carbon attached to the phenyl group. |

| ~170 | C3' (isoxazole) | The isoxazole carbon attached to the carboxylate group. |

| ~110-115 | C4' (isoxazole) | The isoxazole carbon bearing the proton. |

| ~125-135 | Ar-C | The six carbons of the 3-chlorophenyl ring. The carbon bearing the chlorine atom (C3'') will be in this range, as will the ipso-carbon (C1''). |

| ~52 | OCH₃ | The carbon of the methyl ester group. |

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound and can provide valuable information about its elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7][8][9]

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is essential for obtaining an accurate mass measurement, which allows for the determination of the molecular formula.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer and acquire the spectrum in positive ion mode.

Predicted Mass Spectrometry Data and Interpretation

The expected high-resolution mass spectrometry data for this compound is as follows:

| Parameter | Value |

| Molecular Formula | C₁₁H₈ClNO₃ |

| Monoisotopic Mass | 237.0193 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z | 238.0267 |

The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+H+2]⁺ ion having an intensity of approximately one-third that of the [M+H]⁺ ion. This isotopic signature is a powerful confirmation of the presence of chlorine in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.[10][11]

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: A background spectrum of the empty ATR crystal is recorded.

-

Sample Scan: The sample is placed on the crystal, pressure is applied to ensure good contact, and the sample spectrum is recorded. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Predicted Infrared (IR) Spectral Data and Interpretation

Key IR absorption bands expected for this compound are listed below.[4][12]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic and isoxazole C-H |

| ~1720-1740 | C=O stretch | Ester carbonyl |

| ~1600, 1475 | C=C stretch | Aromatic ring |

| ~1550 | C=N stretch | Isoxazole ring |

| ~1250-1000 | C-O stretch | Ester and isoxazole C-O |

| ~800-700 | C-Cl stretch | Aryl chloride |

Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a novel compound like this compound is depicted in the following workflow diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Conclusion: A Unified Approach to Structural Elucidation

The spectroscopic characterization of this compound, as with any novel chemical entity, is a process of systematic investigation and logical deduction. No single technique provides a complete picture; rather, it is the synergy of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy that allows for an unambiguous structural assignment. For the drug discovery professional, a thorough understanding of these techniques and their application is not just a matter of analytical chemistry—it is a fundamental requirement for the successful advancement of a therapeutic candidate from the laboratory to the clinic. The principles and protocols outlined in this guide provide a robust framework for the confident and accurate characterization of this and other related isoxazole derivatives.

References

-

Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

-

Gomtsyan, A. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

-

PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

-

ResearchGate. (2025, August 10). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

-

Beilstein Journals. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

-

National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

-

National Institutes of Health. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

-

Supporting Information. (n.d.). 3. Retrieved from [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. rsc.org [rsc.org]

- 6. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. researchgate.net [researchgate.net]

1H NMR and 13C NMR of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-(3-chlorophenyl)isoxazole-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As experimental spectra for this specific molecule are not widely published, this document serves as a predictive reference, grounded in established NMR principles and data from analogous structures. We will delve into the theoretical basis for the predicted chemical shifts (δ), coupling constants (J), and signal multiplicities. Furthermore, this guide presents a detailed, field-proven protocol for the acquisition and processing of high-quality NMR data, designed to ensure accuracy and reproducibility. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and quality control of novel chemical entities.[1][2][3]

Introduction: The Role of NMR in Characterizing Novel Isoxazoles

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5][6] Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in the design of new therapeutic agents. This compound represents a specific substitution pattern on this scaffold, combining an electron-withdrawing chlorophenyl group at the C5 position with a methyl ester at the C4 position.

Unambiguous characterization of such molecules is paramount in the drug discovery pipeline, from hit identification to lead optimization and quality control.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3] Its ability to provide detailed information about the number, connectivity, and chemical environment of atoms—specifically ¹H and ¹³C—makes it an indispensable tool for confirming molecular identity, assessing purity, and understanding stereochemistry.[1][9] This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of the title compound, providing the rationale behind each assignment.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized atom numbering system is essential. The structure of this compound is presented below, with all relevant atoms numbered for assignment purposes.

Caption: Numbered structure of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For the title compound, we anticipate signals arising from two distinct regions: the aromatic protons of the chlorophenyl ring and the aliphatic protons of the methyl ester group. The isoxazole ring itself contains no protons in this substitution pattern.

Causality of Chemical Shifts and Multiplicities

-

Methyl Protons (H8): The three protons of the methyl group (-OCH₃) are chemically equivalent and are deshielded by the adjacent oxygen atom. They are isolated from other protons, so they will appear as a sharp singlet. Their expected chemical shift is typically in the range of δ 3.8-4.0 ppm.

-

Aromatic Protons (H2', H4', H5', H6'): The protons on the 3-chlorophenyl ring are in the characteristic aromatic region (δ 6.5-8.0 ppm).[10] Their precise chemical shifts and splitting patterns are dictated by the electronic effects of the chlorine atom and the isoxazole ring substituent.

-

The chlorine atom is an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution. It directs ortho and para.

-

The proton ortho to the chlorine (H2' and H4') and the proton meta to the chlorine (H6' and H5') will have distinct chemical environments.

-

H2' : This proton is ortho to both the chlorine and the C1' carbon attached to the isoxazole. It is expected to be a singlet or a narrow triplet due to small couplings to H4' and H6'.

-

H4' : This proton is para to the C1' and ortho to the chlorine. It will be split by H5' into a doublet.

-

H5' : This proton is meta to both the chlorine and C1'. It will appear as a triplet due to coupling with both H4' and H6'.

-

H6' : This proton is ortho to C1' and meta to the chlorine. It will be split by H5' into a doublet.

-

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data when recorded in a standard solvent like deuterochloroform (CDCl₃).

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H8 (-OCH₃) | 3.95 | s (singlet) | N/A | 3H |

| H5' | 7.45 | t (triplet) | J ≈ 7.8 | 1H |

| H4', H6' | 7.55 - 7.65 | m (multiplet) | - | 2H |

| H2' | 7.75 | s (singlet) or t (triplet, small J) | J ≈ 1.8 | 1H |

Note: The aromatic region may present as a complex multiplet, and definitive assignment often requires 2D NMR techniques.[11][12]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule.[13][14] The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of its neighboring atoms.[15][16]

Causality of Carbon Chemical Shifts

-

Methyl Carbon (C8): This sp³ hybridized carbon is attached to an oxygen atom, shifting it downfield compared to a simple alkane. It is expected around δ 50-55 ppm.

-

Carbonyl Carbon (C6): The C=O carbon of the ester is highly deshielded due to the double bond and the electronegativity of the two oxygen atoms. It will appear significantly downfield, typically in the δ 160-170 ppm range.

-

Isoxazole Carbons (C3, C4, C5): These sp² carbons are part of a heterocyclic aromatic system. Their shifts are influenced by the nitrogen and oxygen heteroatoms and the attached substituents.[17]

-

C3: This carbon is adjacent to the ring oxygen and nitrogen. It is expected to be significantly downfield.

-

C4: This carbon is substituted with the electron-withdrawing carboxylate group, which will deshield it.

-

C5: This carbon is attached to the chlorophenyl ring and is adjacent to the ring nitrogen. It will also be in the downfield region.

-

-

Aromatic Carbons (C1' - C6'): The six carbons of the phenyl ring will produce six distinct signals due to the meta-substitution pattern. Their shifts will be in the typical aromatic range of δ 120-140 ppm. The carbon attached to the chlorine (C3') will be influenced by the halogen's inductive effect, and the ipso-carbon (C1') attached to the isoxazole will also have a characteristic shift.[18]

Predicted ¹³C NMR Data Summary

The table below outlines the predicted chemical shifts for each unique carbon atom in CDCl₃.

| Carbon | Predicted δ (ppm) | Description |

| C8 | 52.5 | Methyl ester carbon (-OC H₃) |

| C4 | 112.0 | Isoxazole C4, substituted |

| C4', C6' | 126.0 - 128.0 | Aromatic CH |

| C2', C5' | 129.0 - 131.0 | Aromatic CH |

| C1' | 132.5 | Aromatic C (ipso to isoxazole) |

| C3' | 135.0 | Aromatic C (ipso to Cl) |

| C3 | 158.0 | Isoxazole C3 |

| C6 | 162.0 | Ester carbonyl ( C =O) |

| C5 | 170.0 | Isoxazole C5 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, adherence to a standardized protocol is critical. The following methodology is a self-validating system designed for the structural characterization of small molecules like this compound.

Workflow Diagram

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the purified solid compound.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Causality: CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent signal.[19] TMS provides a sharp reference signal at δ 0.00 ppm for accurate calibration.[20]

-

Vortex the mixture until the solid is completely dissolved.

-

Transfer the clear solution into a 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer's magnet.

-

Lock the field frequency to the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming of the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

-

Causality: A homogeneous magnetic field is crucial for achieving high resolution and sharp spectral lines, which is necessary to resolve fine coupling patterns.[21]

-

Tune and match the probe for both the proton (¹H) and carbon (¹³C) frequencies to ensure maximum signal transmission and sensitivity.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Pulse Width: 30-degree flip angle. Causality: A smaller flip angle allows for a shorter relaxation delay between scans without saturating the signals, improving the signal-to-noise ratio over time, especially for quantitative measurements.[21]

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

-

Pulse Width: 30-degree flip angle.

-

Spectral Width: -10 to 220 ppm.

-

Acquisition Time: ~2 seconds.

-

Relaxation Delay (d1): 2 seconds. Causality: A sufficient relaxation delay is essential, especially for non-protonated carbons (like the carbonyl and quaternary carbons), which have longer relaxation times (T₁). This ensures that the signals are not attenuated, providing a more representative spectrum.[21]

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H; 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the time-domain signal (FID) into a frequency-domain spectrum.

-

Manually phase the spectrum to ensure all peaks are in pure absorption mode.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.

-

Assign all peaks according to the analyses in Sections 3 and 4.

-

Conclusion

NMR spectroscopy is an unparalleled technique for the structural verification of this compound. This guide provides a robust predictive framework for both the ¹H and ¹³C NMR spectra of this molecule, grounded in fundamental principles of chemical shifts and spin-spin coupling. The detailed spectral analysis, combined with the comprehensive experimental protocol, offers researchers and drug development professionals a reliable roadmap for synthesizing and characterizing this and other novel isoxazole derivatives. The successful application of this methodology ensures high-fidelity data, which is the cornerstone of modern chemical and pharmaceutical research.

References

- Supporting Information for "Visible-Light-Induced Regioselective C-H/N-H Annulation of Isoxazoles with Alkynes". American Chemical Society.

-

Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. [Link]

-

Regioselective Synthesis and Characterization of Isoxazole Derivatives. ResearchGate. [Link]

-

Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723–730. [Link]

-

Nayak, S. K., et al. (2011). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o899. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Publications. [Link]

-

NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

-

Acquiring ¹H and ¹³C Spectra. Royal Society of Chemistry. [Link]

-

Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829–1831. [Link]

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

-

Zloh, M., & Kirton, S. B. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Future medicinal chemistry, 11(23), 3045–3057. [Link]

-

Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-431. [Link]

- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

Węglarz-Tomczak, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

-

Interpreting C-13 NMR spectra. Chemguide. [Link]

-

Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-La Crosse. [Link]

-

NMR Guidelines for ACS Journals. ACS Publications. [Link]

-

Chido, D. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

-

Zhang, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]

-

How Many Signals in a ¹³C NMR Spectrum? Master Organic Chemistry. [Link]

-

How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

-

Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Course Hero. [Link]

-

Metin, B. (2011). Basic ¹H- and ¹³C-NMR Spectroscopy. ResearchGate. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate. [Link]

-

The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

-

How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. ResearchGate. [Link]

-

Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]

-

Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [Link]

-

Interpreting Aromatic NMR Signals. YouTube. [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

Clark, G. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 617-626. [Link]

-

Silvers, A. P., et al. (2011). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using ¹³C NMR or Mass Spectroscopy. Journal of Chemical Education, 88(8), 1159-1162. [Link]

-

de Graaf, R. A., et al. (2009). State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 22(5), 463-477. [Link]

-

¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 18. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. books.rsc.org [books.rsc.org]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Substituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

Substituted isoxazoles are a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4][5] Their five-membered heterocyclic scaffold is a versatile platform for developing a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][3][4][5][6] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, is intrinsically linked to a compound's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, a deep understanding of the crystal structure of substituted isoxazoles is therefore not merely an academic exercise but a critical component of rational drug design and formulation.

This technical guide provides a comprehensive overview of the principles and practices of crystal structure analysis as applied to substituted isoxazoles. We will delve into the experimental and computational workflows, from obtaining suitable single crystals to interpreting the intricate network of intermolecular interactions that govern the solid-state architecture. This document is designed to be a practical resource for researchers at all levels, offering both foundational knowledge and field-proven insights into this essential analytical technique.

The Foundation: Why Crystal Structure Matters for Substituted Isoxazoles

The biological activity of a substituted isoxazole is dictated by its molecular structure and its ability to interact with a specific biological target. However, for a drug to be effective, it must also possess suitable pharmaceutical properties. These properties are largely governed by the compound's solid-state characteristics, which are in turn determined by its crystal structure.

Key considerations include:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have dramatically different properties, impacting everything from manufacturing to therapeutic efficacy. Identifying and characterizing all accessible polymorphs is a critical step in drug development.

-

Solubility and Dissolution Rate: The arrangement of molecules in a crystal lattice affects the energy required to break them apart, which in turn influences how readily the compound dissolves. Crystal structure analysis can reveal the intermolecular forces that need to be overcome for dissolution.

-

Stability: The crystal structure provides insights into a compound's thermal stability and its susceptibility to degradation. Understanding the crystal packing can help in designing more stable formulations.

-

Structure-Activity Relationship (SAR): While SAR is often considered in the context of a molecule's interaction with its target, the solid-state conformation can also provide valuable information. The crystal structure reveals the preferred conformation of the molecule, which can be used to refine computational models and guide the design of new analogues with improved activity.[1][2]

From Powder to Perfection: The Art and Science of Crystallization

The first and often most challenging step in crystal structure analysis is obtaining high-quality single crystals. For substituted isoxazoles, a range of crystallization techniques can be employed, and the optimal method will depend on the specific properties of the compound.

Common Crystallization Techniques for Substituted Isoxazoles:

-

Slow Evaporation: This is the most common and often the simplest method. A solution of the isoxazole derivative is prepared in a suitable solvent or solvent mixture and allowed to evaporate slowly at a constant temperature. The key is to control the rate of evaporation to allow for the orderly growth of crystals.

-

Vapor Diffusion: This technique is particularly useful for small quantities of material. A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a non-solvent in which the compound is insoluble. The vapor of the non-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the isoxazole derivative is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

-

Solvent/Non-solvent Diffusion: A solution of the compound is carefully layered with a miscible non-solvent. Crystals form at the interface between the two liquids as the non-solvent slowly diffuses into the solution.

Experimental Protocol: A General Approach to Crystallization of Substituted Isoxazoles

-

Purification: Ensure the isoxazole derivative is of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor-quality diffraction data.

-

Solvent Screening: A crucial step is to identify suitable solvents. A good solvent for crystallization is one in which the compound has moderate solubility. A range of solvents with varying polarities should be screened.

-

Preparation of a Saturated or Near-Saturated Solution: Dissolve the purified isoxazole derivative in the chosen solvent, gently warming if necessary to increase solubility.

-

Setting up the Crystallization Experiment: Employ one of the techniques described above. It is often beneficial to set up multiple experiments in parallel, varying the solvent, concentration, and temperature.

-

Patience and Observation: Crystal growth can take anywhere from a few hours to several weeks. Regularly inspect the experiments under a microscope for the formation of single, well-defined crystals.

Illuminating the Invisible: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next step is to determine their structure using single-crystal X-ray diffraction. This powerful technique relies on the interaction of X-rays with the electrons in the crystal lattice.

The Workflow of Single-Crystal X-ray Diffraction:

Caption: The workflow of a single-crystal X-ray diffraction experiment.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then corrected for various experimental factors.

-

Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules like substituted isoxazoles, direct methods are typically successful.

-

Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm. This iterative process adjusts the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

-

Structure Validation: The final crystal structure is carefully validated to ensure its quality and accuracy. This involves checking for geometric consistency, analyzing the distribution of electron density, and comparing the structure to known chemical principles.

Deciphering the Code: Analysis of Substituted Isoxazole Crystal Structures

The final crystal structure provides a wealth of information about the substituted isoxazole. A thorough analysis of this data is essential for understanding the compound's properties and for guiding further research.

Key Aspects of Crystal Structure Analysis:

-

Molecular Geometry: The crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles. This information can be used to assess the conformation of the isoxazole ring and its substituents, and to identify any unusual geometric features.

-

Intermolecular Interactions: The way in which molecules are arranged in the crystal lattice is determined by a network of intermolecular interactions. For substituted isoxazoles, these can include:

-

Hydrogen Bonds: These are among the strongest intermolecular interactions and play a crucial role in determining the crystal packing. The presence of hydrogen bond donors and acceptors on the substituents will have a major influence on the resulting structure.

-

Halogen Bonds: Halogen atoms on the isoxazole ring or its substituents can act as electrophilic regions, forming attractive interactions with nucleophiles.

-

π-π Stacking: The aromatic isoxazole ring can participate in π-π stacking interactions with other aromatic rings in the crystal lattice.

-

van der Waals Forces: These weaker, non-specific interactions are also important in determining the overall crystal packing.

-

-

Crystal Packing: The overall arrangement of molecules in the crystal lattice is described as the crystal packing. This can be analyzed in terms of packing efficiency, symmetry, and the presence of any voids or channels in the structure.

Quantitative Data Summary:

The following table provides a hypothetical example of the kind of quantitative data that can be extracted from the crystal structures of a series of substituted isoxazoles.

| Compound | Substituent (R) | Bond Length (N-O) (Å) | Bond Angle (C-N-O) (°) | Dihedral Angle (Isoxazole-R) (°) |

| 1 | -H | 1.412(2) | 109.5(1) | N/A |

| 2 | -CH₃ | 1.415(3) | 109.3(2) | 25.4(3) |

| 3 | -Ph | 1.410(2) | 109.8(1) | 45.1(2) |

| 4 | -NO₂ | 1.405(2) | 110.2(1) | 5.2(2) |

Visualizing Intermolecular Interactions:

Sources

- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the isoxazole derivative with the chemical formula C₁₁H₈ClNO₃, identified by the IUPAC name 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid . This document delves into the compound's chemical identity, synthesis methodologies, spectroscopic characterization, known biological significance, and safety profile. Synthesizing information from chemical databases, patents, and scientific literature, this guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and pharmaceutical development. The compound is a notable intermediate in the synthesis of isoxazolyl-penicillin antibiotics and a known impurity of Cloxacillin. Furthermore, its structural motif is of significant interest in the exploration of novel therapeutics, particularly as modulators of the Takeda G-protein-coupled receptor 5 (TGR5).

Chemical Identity and Physicochemical Properties

The isoxazole derivative C₁₁H₈ClNO₃ is systematically named 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid .[1] This nomenclature precisely describes a five-membered isoxazole ring substituted at the 3, 4, and 5 positions. The core structure is an isoxazole, a five-membered heterocycle containing one nitrogen and one adjacent oxygen atom.[1]

| Property | Value | Source |

| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | PubChem[1] |

| Synonyms | Cloxacillin EP Impurity D, 3-(o-chlorophenyl)-5-methylisoxazole-4-carboxylic acid | PubChem[1] |

| CAS Number | 23598-72-3 | PubChem[1] |

| Molecular Formula | C₁₁H₈ClNO₃ | PubChem[1] |

| Molecular Weight | 237.64 g/mol | PubChem[1] |

| Appearance | White to pale brown solid | |

| Melting Point | 186 °C | |

| Boiling Point | 374.5±37.0 °C (Predicted) | |

| Density | 1.385±0.06 g/cm³ (Predicted) | |

| pKa | 2.07±0.25 (Predicted) |

Synthesis and Mechanism

The synthesis of 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a multi-step process that is not extensively detailed in a single source but can be constructed from related synthetic procedures found in patents and organic synthesis literature. The most plausible pathway involves the initial formation of a substituted isoxazole ester, followed by hydrolysis to the desired carboxylic acid.

Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

A common and effective method for constructing the 3,5-disubstituted isoxazole ring system involves the reaction of a nitrile oxide intermediate with an enamine. This approach offers high regioselectivity, which is crucial for avoiding the formation of unwanted isomers.[2]

The synthesis of the ester intermediate, ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate, can be achieved through the reaction of 2-chloro-N-hydroxy-benzamidine with ethyl (E)-3-(1-pyrrolidino)crotonate.[3]

Experimental Protocol: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Materials:

-

2-chloro-N-hydroxy-benzamidine

-

Ethyl (E)-3-(1-pyrrolidino)crotonate

-

Anhydrous solvent (e.g., Chloroform, Dichloromethane)

-

Triethylamine

-

Phosphorus oxychloride

Procedure:

-

In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve ethyl (E)-3-(1-pyrrolidino)crotonate, 1-nitropropane (or a suitable precursor for the nitrile oxide), and triethylamine in chloroform.

-

Cool the flask in an ice bath.

-

Slowly add a solution of phosphorus oxychloride in chloroform from the dropping funnel while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with cold water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, 5% aqueous sodium hydroxide, and brine.

-